molecular formula C8H12N2O2 B096815 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- CAS No. 17432-97-2

2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)-

Cat. No. B096815
CAS RN: 17432-97-2
M. Wt: 168.19 g/mol
InChI Key: FFVVCDOCJNTZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)-, also known as barbituric acid, is a heterocyclic organic compound that has been widely used in scientific research. Barbituric acid is a key starting material for the synthesis of various barbiturates, which have been used as sedatives, hypnotics, and anticonvulsants.

Mechanism Of Action

Barbiturates enhance the activity of GABA by binding to the GABA-A receptor and increasing the duration of chloride ion channel opening. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, leading to sedation, hypnosis, and anticonvulsant effects.

Biochemical And Physiological Effects

Barbiturates can cause a range of biochemical and physiological effects, including sedation, hypnosis, respiratory depression, decreased blood pressure, and decreased heart rate. Barbiturates can also cause dependence and tolerance, leading to the potential for abuse and addiction.

Advantages And Limitations For Lab Experiments

Barbituric acid and its derivatives have been used in various laboratory experiments due to their ability to modulate GABA-A receptors. However, the use of barbiturates in laboratory experiments is limited by their potential for abuse and addiction, as well as their narrow therapeutic index.

Future Directions

Future research on 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid and its derivatives could focus on developing new compounds with improved pharmacological properties, such as increased potency and selectivity for specific GABA-A receptor subtypes. Additionally, research could focus on developing new methods for the synthesis of barbiturates and their derivatives, as well as exploring novel applications for these compounds in the treatment of neurological and psychiatric disorders.

Synthesis Methods

Barbituric acid can be synthesized by the reaction of urea and malonic acid in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction produces 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid and carbon dioxide as byproducts. The yield of 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid can be improved by using excess malonic acid and a reflux condenser to prevent the loss of volatile components.

Scientific Research Applications

Barbituric acid and its derivatives have been extensively studied for their pharmacological properties. Barbiturates have been used as sedatives, hypnotics, and anticonvulsants due to their ability to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Barbiturates have also been used as anesthetics and as a treatment for migraines.

properties

CAS RN

17432-97-2

Product Name

2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)-

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-tert-butyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)5-4-9-7(12)10-6(5)11/h4H,1-3H3,(H2,9,10,11,12)

InChI Key

FFVVCDOCJNTZKL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CNC(=O)NC1=O

Canonical SMILES

CC(C)(C)C1=CNC(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.